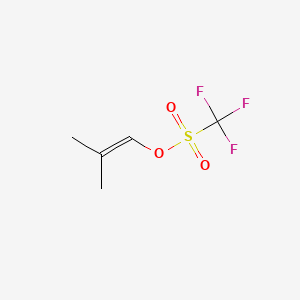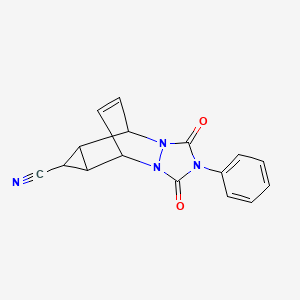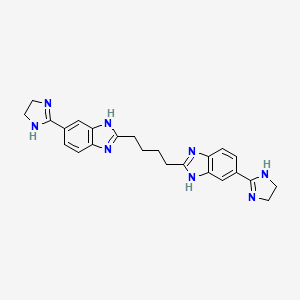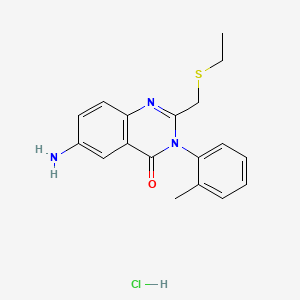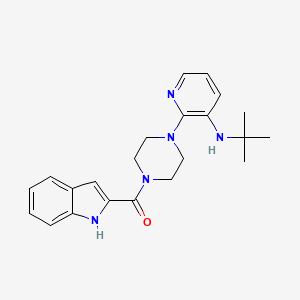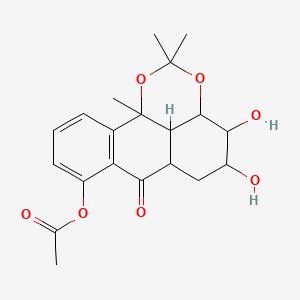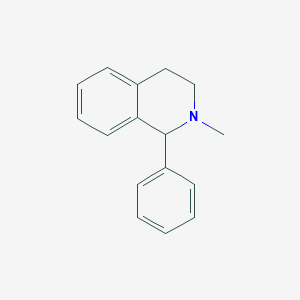
2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline is a fascinating organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline typically involves the Pictet-Spengler reaction, a well-known method for constructing isoquinoline derivatives. This reaction involves the condensation of a β-phenylethylamine with an aldehyde, followed by cyclization under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the efficient production of high-quality isoquinoline derivatives.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of quinoline derivatives.
Reduction: Reduction typically results in the formation of dihydroisoquinoline derivatives.
Substitution: Substitution reactions can produce various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of isoquinoline derivatives in treating various diseases.
Industry: This compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, isoquinoline derivatives may inhibit enzymes or bind to receptors, leading to biological responses.
Molecular Targets and Pathways:
Enzyme Inhibition: Isoquinoline derivatives can inhibit enzymes involved in disease processes.
Receptor Binding: These compounds may bind to receptors, modulating cellular signaling pathways.
Comparación Con Compuestos Similares
2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline is unique among isoquinoline derivatives due to its specific structural features. Similar compounds include:
Quinoline: A closely related heterocyclic compound with similar biological activities.
Isoquinoline: The parent compound from which derivatives are formed.
Benzoisoquinoline: Another isoquinoline derivative with distinct chemical properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
7149-64-6 |
|---|---|
Fórmula molecular |
C16H17N |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H17N/c1-17-12-11-13-7-5-6-10-15(13)16(17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 |
Clave InChI |
MKANNBGMJZQSFY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=CC=CC=C2C1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


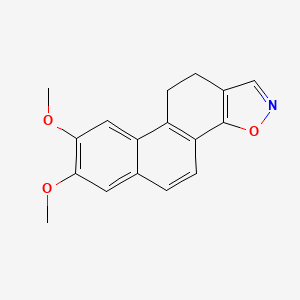
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide](/img/structure/B15195423.png)
![Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt](/img/structure/B15195425.png)
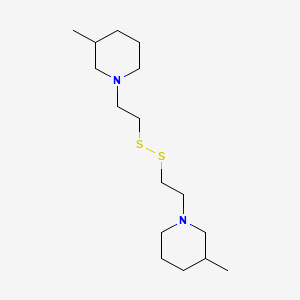
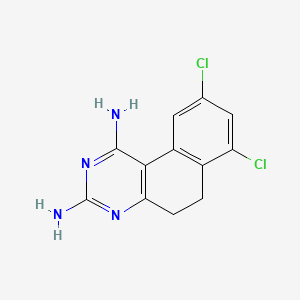
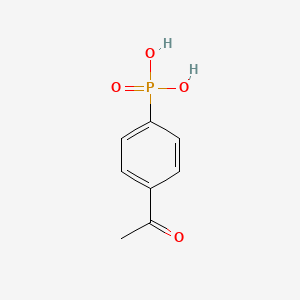
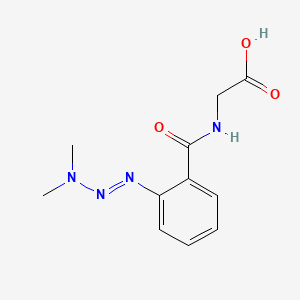
![6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione](/img/structure/B15195451.png)
